molecular formula C24H26N4O5 B2544658 N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE CAS No. 1116074-27-1

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Cat. No.: B2544658
CAS No.: 1116074-27-1
M. Wt: 450.495
InChI Key: VQHDUEJWJRCEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative characterized by a 3,4-dimethoxyphenylmethyl group attached to the benzamide nitrogen and a pyrazin-2-yloxy substituent at the para position of the benzene ring. The pyrazine moiety is further substituted with a morpholin-4-yl group at the 3-position.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-30-20-8-3-17(15-21(20)31-2)16-27-23(29)18-4-6-19(7-5-18)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHDUEJWJRCEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved by reacting 3,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol or amine derivative.

    Coupling with Pyrazinyl Group: The next step involves the coupling of the dimethoxyphenyl intermediate with a pyrazinyl group. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Morpholinyl Group: Finally, the morpholinyl group is introduced through a nucleophilic substitution reaction. This step may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

The following analysis compares the target compound to structurally and functionally related benzamide derivatives, focusing on substituent effects, pharmacological profiles, and toxicity.

Structural Comparison
Compound Name Key Substituents Molecular Weight Key Structural Features
Target Compound 3,4-Dimethoxyphenylmethyl, 3-(morpholin-4-yl)pyrazin-2-yloxy ~495.5 g/mol Benzamide core, morpholine-pyrazine hybrid, methoxy groups for lipophilicity
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Bipyrimidinylamino, trifluoromethyl, dimethylaminopyrrolidinyl ~648.6 g/mol Trifluoromethyl enhances metabolic stability; bipyrimidine enhances π-π stacking
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolopyrimidine, fluorophenyl-chromenone ~589.1 g/mol Sulfonamide group for solubility; fluorinated chromenone for target binding
3-Amino-N-((4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl)-2-methyl-5-(4-(morpholinomethyl)phenyl)benzamide Morpholinomethylphenyl, aminopyridinone ~463.5 g/mol Dual morpholine and pyridinone motifs for balanced solubility and binding

Key Observations :

  • The target compound’s morpholine-pyrazine hybrid distinguishes it from analogs with pyrrolidinyl (e.g., ) or sulfonamide (e.g., ) groups. Morpholine improves aqueous solubility compared to lipophilic trifluoromethyl () or chromenone () substituents.
  • The 3,4-dimethoxyphenylmethyl group may enhance membrane permeability relative to dimethylaminopyrrolidinyl () or morpholinomethylphenyl () moieties.
Pharmacological and Toxicity Profiles
Compound Target/Activity Toxicity/Safety Reference
Target Compound Undisclosed (structural analogs suggest kinase or GPCR modulation) No direct data; morpholine derivatives generally exhibit low acute toxicity
N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide Likely CNS targets (piperazine derivatives) Moderately toxic (ivn-mky TDLo: 5 mg/kg); emits Cl⁻ and NOx upon decomposition
NCATS 3-Amino-N-((4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl)...benzamide Validated UNII (suggests drug development potential) No severe toxicity reported; morpholinomethyl enhances safety profile

Key Observations :

  • Morpholine-containing compounds (target and ) are associated with favorable safety profiles, unlike dichlorophenyl-piperazine derivatives (), which show moderate toxicity.
  • The absence of halogen atoms in the target compound may reduce risks of toxic metabolite formation compared to fluorinated or chlorinated analogs ().

Biological Activity

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a morpholine moiety and a pyrazine ring, both of which are known for their diverse biological properties. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity: Many benzamide derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in conditions like cancer and infections.
  • Receptor Modulation: The morpholine and pyrazine components may interact with neurotransmitter receptors, potentially influencing neurological pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzamide derivatives. For instance, compounds with morpholine and pyrazine structures have demonstrated activity against various pathogens, including bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has been particularly noted.

CompoundIC50 (μM)Target Pathogen
This compound1.35 - 2.18Mycobacterium tuberculosis
Benzamide Derivative A0.5Staphylococcus aureus
Benzamide Derivative B0.8Escherichia coli

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. In vitro studies have shown that certain derivatives exhibit low toxicity towards human cell lines such as HEK-293, indicating a favorable therapeutic index.

CompoundCell LineIC50 (μM)
This compoundHEK-293>50
Control CompoundHEK-29310

Case Studies

  • Anti-Tubercular Activity:
    A study focused on the synthesis and evaluation of benzamide derivatives for anti-tubercular activity found that several compounds exhibited significant inhibition against Mycobacterium tuberculosis. The most potent derivative had an IC50 value in the range of 1.35 - 2.18 μM, suggesting strong potential for further development as an anti-tubercular agent .
  • Neuropharmacological Effects:
    Another investigation highlighted the neuropharmacological effects of morpholine-containing compounds, suggesting that they may modulate neurotransmitter systems effectively. This could open avenues for treating neurological disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.